HTS Inactivity Fingerprint as a Selectivity Baseline for Chemical Probe Development
The target compound exhibits a confirmed inactive outcome in four orthogonal PubChem primary screening assays. This inactivity fingerprint differentiates it from structurally related furanylbenzamide analogs that demonstrate potent enzyme inhibition. For context, N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide was tested and found inactive at the screening concentration in the FBW7 activator AlphaScreen assay, the MITF inhibition AlphaScreen assay, the TEAD-YAP interaction cell-based assay, and the GPR151 activator cell-based assay [1]. In contrast, the furanylbenzamide class represented by SBI-4668 and its analogs inhibit SHP2 with IC50 values as low as 2.9 μM against the E76K mutant [2]. This profile makes the target compound uniquely suited as a negative control or selectivity standard in assay panels where furan/thiophene benzamide scaffold interference must be ruled out.
| Evidence Dimension | HTS Primary Assay Activity Outcome (Multiple Targets) |
|---|---|
| Target Compound Data | Inactive in all four assays (FBW7 activator, MITF inhibitor, TEAD-YAP inhibitor, GPR151 activator) [1] |
| Comparator Or Baseline | Furanylbenzamide analogs (e.g., SBI-4668 class): IC50 = 2.9 μM against SHP2 E76K mutant [2] |
| Quantified Difference | Qualitative: Inactive (target compound) vs. low μM active (furanylbenzamide analog class) — a >34-fold difference in detectable bioactivity at screening concentrations. |
| Conditions | PubChem BioAssay AID 1259310, 1259374, 1259422, 1508602 (screening format) vs. SHP2 catalytic domain inhibition assay [1][2] |
Why This Matters
For researchers requiring a structurally relevant but biologically silent compound for counter-screening, the confirmed inactivity in multiple unrelated targets cannot be assumed for other furanylbenzamide analogs.
- [1] PubChem BioAssay Summary for CID 49670491. Assays: 1259310 (FBW7 activator), 1259374 (MITF inhibitor), 1259422 (TEAD-YAP inhibitor), 1508602 (GPR151 activator). National Center for Biotechnology Information (2025). View Source
- [2] Day, J. et al. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. J. Biol. Chem. 2021, 298, 101477. View Source
